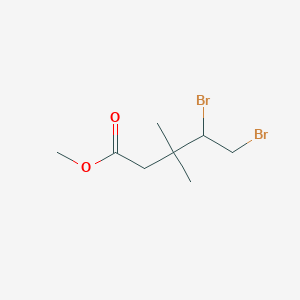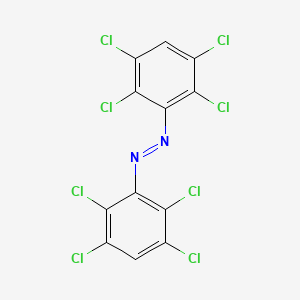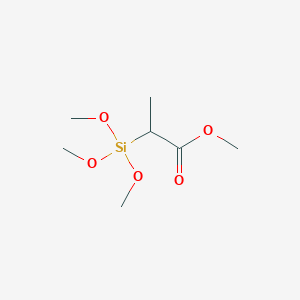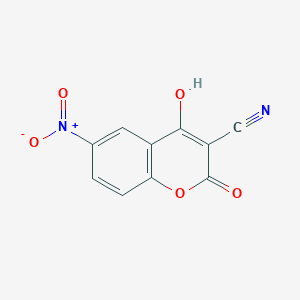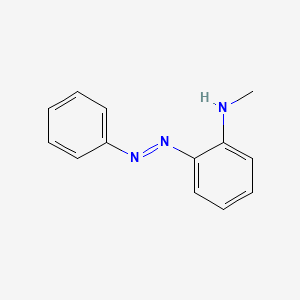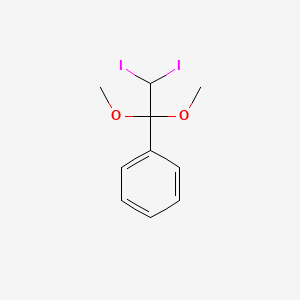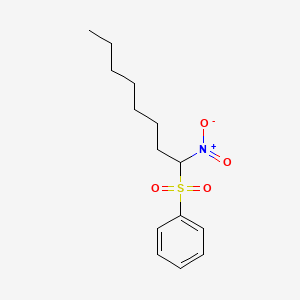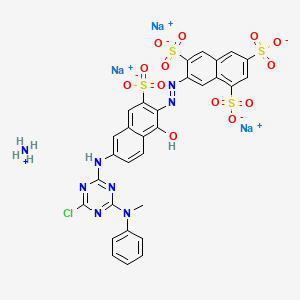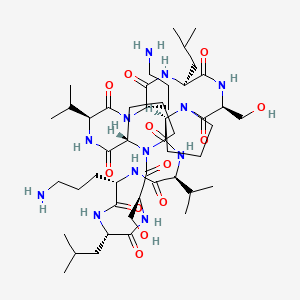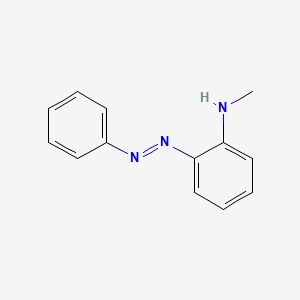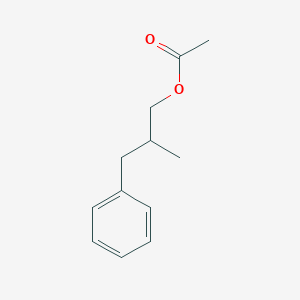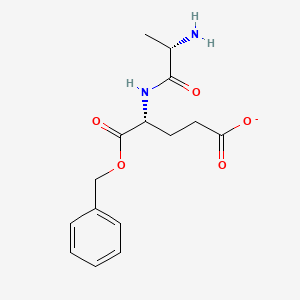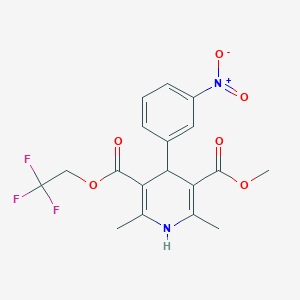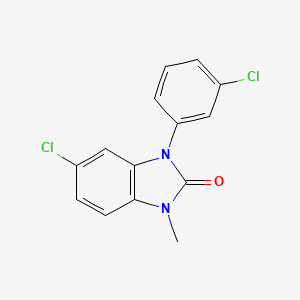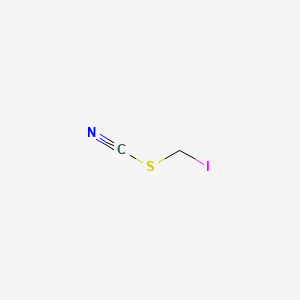
Iodomethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyl thiocyanate is an organic compound with the molecular formula CH₂I-SCN It is a derivative of thiocyanic acid and is characterized by the presence of both iodine and thiocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomethyl thiocyanate can be synthesized through the reaction of chloro- or bromomethyl thiocyanate with an inorganic iodide in an organic solvent at a temperature range of 10 to 50°C . This method involves the substitution of the chlorine or bromine atom with an iodine atom, facilitated by the iodide ion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyl thiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: Though less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include thiocyanate ions, amines, and alcohols.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.
Catalysts: Catalysts like copper or palladium may be employed to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reaction with thiocyanate ions primarily yields methyl thiocyanate .
Applications De Recherche Scientifique
Iodomethyl thiocyanate has diverse applications in scientific research, including:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which iodomethyl thiocyanate exerts its effects involves the reactivity of the iodine and thiocyanate groups. The iodine atom can act as a leaving group in substitution reactions, while the thiocyanate group can participate in nucleophilic attacks. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .
Comparaison Avec Des Composés Similaires
Iodomethane (Methyl Iodide): Similar in structure but lacks the thiocyanate group.
Methyl Thiocyanate: Contains the thiocyanate group but lacks the iodine atom.
Uniqueness: Iodomethyl thiocyanate is unique due to the presence of both iodine and thiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its individual components.
Propriétés
Numéro CAS |
73909-00-9 |
|---|---|
Formule moléculaire |
C2H2INS |
Poids moléculaire |
199.02 g/mol |
Nom IUPAC |
iodomethyl thiocyanate |
InChI |
InChI=1S/C2H2INS/c3-1-5-2-4/h1H2 |
Clé InChI |
MEZLHPGTFGWNAW-UHFFFAOYSA-N |
SMILES canonique |
C(SC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


